molecular formula C7H16O2S B12670686 2-Propanol, 1-(1-methyl-2-(methylthio)ethoxy)- CAS No. 72187-34-9

2-Propanol, 1-(1-methyl-2-(methylthio)ethoxy)-

Cat. No.: B12670686
CAS No.: 72187-34-9
M. Wt: 164.27 g/mol
InChI Key: WYHWTENYOVYBQX-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propanol, 1-(1-methyl-2-(methylthio)ethoxy)- is an organic compound with the molecular formula C7H16O2S It is a derivative of 2-propanol, where one of the hydrogen atoms is replaced by a 1-methyl-2-(methylthio)ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 1-(1-methyl-2-(methylthio)ethoxy)- typically involves the reaction of 2-propanol with 1-methyl-2-(methylthio)ethanol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the ether linkage. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-Propanol, 1-(1-methyl-2-(methylthio)ethoxy)- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Propanol, 1-(1-methyl-2-(methylthio)ethoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into simpler alcohols or thiols.

    Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Simpler alcohols and thiols.

    Substitution: Various substituted ethers and alcohols.

Scientific Research Applications

2-Propanol, 1-(1-methyl-2-(methylthio)ethoxy)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Propanol, 1-(1-methyl-2-(methylthio)ethoxy)- involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its unique structure allows it to interact with enzymes and other proteins, potentially modulating their activity. The pathways involved in these interactions are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-Propanol, 1-(2-methoxy-1-methylethoxy)-: Similar in structure but with a methoxy group instead of a methylthio group.

    2-Methyl-1-propanol: A simpler alcohol with a similar backbone but lacking the ether and thioether functionalities.

Uniqueness

2-Propanol, 1-(1-methyl-2-(methylthio)ethoxy)- is unique due to the presence of both ether and thioether functionalities. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research. Its ability to undergo various chemical reactions and interact with biological molecules further distinguishes it from similar compounds.

Properties

CAS No.

72187-34-9

Molecular Formula

C7H16O2S

Molecular Weight

164.27 g/mol

IUPAC Name

(2S)-1-[(2R)-1-methylsulfanylpropan-2-yl]oxypropan-2-ol

InChI

InChI=1S/C7H16O2S/c1-6(8)4-9-7(2)5-10-3/h6-8H,4-5H2,1-3H3/t6-,7+/m0/s1

InChI Key

WYHWTENYOVYBQX-NKWVEPMBSA-N

Isomeric SMILES

C[C@@H](CO[C@H](C)CSC)O

Canonical SMILES

CC(COC(C)CSC)O

Origin of Product

United States

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